

# avacopan for complement-mediated diseases investigation

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Investigation of **Avacopan** for Complement-Mediated Diseases

Authored for Researchers, Scientists, and Drug Development Professionals

#### **Executive Summary**

Avacopan is a first-in-class, orally administered small molecule that acts as a selective antagonist of the complement 5a receptor (C5aR1, or CD88).[1][2][3] By blocking the binding of the potent pro-inflammatory anaphylatoxin C5a to its receptor, avacopan effectively attenuates the downstream inflammatory cascade.[1][4] This targeted mechanism has shown therapeutic potential in diseases where the complement system, particularly the C5a-C5aR1 axis, is a key driver of pathogenesis. Dysregulation of this pathway can lead to excessive inflammation and tissue damage.[1] Avacopan's development has been most prominent in ANCA-associated vasculitis (AAV), leading to its approval as an adjunctive treatment.[3][5] Its investigation has since expanded to other complement-mediated diseases, including C3 Glomerulopathy (C3G), Hidradenitis Suppurativa (HS), and IgA Nephropathy (IgAN). This guide provides a detailed overview of avacopan's mechanism, the quantitative data from key clinical trials, and the experimental protocols employed in its investigation.

# Core Mechanism of Action: Targeting the C5a-C5aR1 Axis







The complement system is a critical component of innate immunity, activated through the classical, lectin, or alternative pathways.[6][7][8] All three pathways converge to cleave the C5 protein into C5a and C5b. C5b initiates the formation of the membrane attack complex (MAC), which lyses pathogens.[4][6] C5a, however, is a powerful inflammatory mediator that binds to C5aR1 on various immune cells, most notably neutrophils.[1][9] This interaction triggers neutrophil chemotaxis, activation, and degranulation, perpetuating inflammation.[1][10]

In several autoimmune diseases, this C5a-C5aR1 signaling becomes pathogenic. For instance, in ANCA-associated vasculitis, ANCA-activated neutrophils release factors that further activate the alternative complement pathway, generating more C5a and creating a self-amplifying inflammatory loop.[11][12]

**Avacopan** is a competitive, selective C5aR1 antagonist that disrupts this cycle.[4][10][13] By blocking C5a's ability to bind to its receptor, **avacopan** reduces neutrophil recruitment and activation without inhibiting the formation of the C5b-9 MAC, which is crucial for pathogen defense.[4][11][14]

#### **Signaling Pathway Visualization**

The following diagram illustrates the convergence of the complement pathways and the specific point of intervention for **avacopan**.





Click to download full resolution via product page

**Avacopan** selectively blocks the pro-inflammatory C5a-C5aR1 axis.

# Clinical Investigation in ANCA-Associated Vasculitis (AAV)

**Avacopan**'s most extensive investigation has been in AAV, a group of autoimmune diseases causing inflammation and destruction of small blood vessels.[1] The pivotal Phase III ADVOCATE trial demonstrated **avacopan**'s efficacy as a replacement for tapering courses of glucocorticoids.[15][16]

### **Quantitative Data from Clinical Trials**

Table 1: Efficacy Results from the Phase III ADVOCATE Trial



| Endpoint                                      | Avacopan Group<br>(n=166) | Prednisone Taper<br>Group (n=165) | Statistic                            |
|-----------------------------------------------|---------------------------|-----------------------------------|--------------------------------------|
| Remission at Week<br>26                       | 72.3%                     | 70.1%                             | p<0.0001 for non-<br>inferiority[16] |
| Sustained Remission at Week 52                | 65.7%                     | 54.9%                             | p=0.0066 for<br>superiority[16][17]  |
| Relapse Rate (among those in remission)       | 13.3%                     | 21.4%                             | HR: 0.58[18]                         |
| Mean Total<br>Glucocorticoid Dose<br>(52 wks) | 1349 mg                   | 3655 mg                           | 63% lower<br>exposure[17]            |

Remission defined as a Birmingham Vasculitis Activity Score (BVAS) of 0 and no glucocorticoid use for AAV in the 4 weeks prior.

Table 2: Efficacy in ADVOCATE Subgroup Receiving Rituximab (n=214)

| Endpoint                       | Avacopan + Rituximab<br>(n=107) | Prednisone Taper +<br>Rituximab (n=107) |
|--------------------------------|---------------------------------|-----------------------------------------|
| Remission at Week 26           | 77.6%                           | 75.7%                                   |
| Sustained Remission at Week 52 | 71.0%                           | 56.1%                                   |
| Relapse Rate                   | 8.7%                            | 20.2%                                   |
| Serious Adverse Events         | 34.6%                           | 39.3%                                   |

Data from a subgroup analysis of the ADVOCATE trial.[19][20][21]

# Experimental Protocol: ADVOCATE Phase III Trial Design

The ADVOCATE trial was a global, randomized, double-blind, active-controlled study.



- Population: 331 adult patients with newly diagnosed or relapsing granulomatosis with polyangiitis (GPA) or microscopic polyangiitis (MPA).[16]
- Randomization: Patients were randomized 1:1 to either the avacopan group or the prednisone taper group.[15]
- Intervention:
  - Avacopan Group: Received avacopan 30 mg twice daily for 52 weeks, plus a placebo for prednisone.[15]
  - Prednisone Group: Received a tapering regimen of prednisone (starting at 60 mg/day, tapered to 0 by week 21), plus a placebo for avacopan.[15][18]
- Background Therapy: All patients received standard induction therapy, either rituximab (once
  weekly for 4 weeks) or cyclophosphamide (followed by azathioprine).[14][15][18]
- Primary Endpoints:
  - Remission at week 26 (non-inferiority).[16]
  - Sustained remission at week 52 (non-inferiority and superiority).[16]
- Key Secondary Endpoints: Glucocorticoid toxicity, health-related quality of life, and kidney function.[16]

#### **Workflow Visualization**





Click to download full resolution via product page

Workflow of the pivotal Phase III ADVOCATE trial in AAV.

## Investigation in Other Complement-Mediated Diseases

**Avacopan** is being explored in other conditions where complement activation is implicated.

### C3 Glomerulopathy (C3G)

C3G is a rare kidney disease driven by dysregulation of the alternative complement pathway. [22][23]

Table 3: Efficacy Results from the Phase II ACCOLADE Trial



| Endpoint (at 26 weeks)                                     | Avacopan Group    | Placebo Group    | Result                                                |
|------------------------------------------------------------|-------------------|------------------|-------------------------------------------------------|
| Primary: Change in<br>C3G Histologic<br>Activity Score     | +2% (Improvement) | -38% (Worsening) | Not statistically significant[24]                     |
| Secondary: Change in eGFR                                  | -                 | -                | Statistically significant improvement vs. placebo[24] |
| Secondary: Change in<br>C3G Histologic<br>Chronicity Score | -                 | -                | Statistically significant benefit vs. placebo[24]     |

| Secondary: Change in UPCR | 26% reduction | 14% reduction | Trend toward improvement[24] |

Experimental Protocol (ACCOLADE): A randomized, double-blind, placebo-controlled Phase
II trial in 57 patients with C3G.[22][25] Patients received avacopan 30 mg twice daily or a
placebo for 26 weeks. The primary endpoint was the change from baseline in the C3G
Histologic Index for disease activity.[22][24] While the primary endpoint was not met,
avacopan showed positive signals in key secondary endpoints related to kidney function
(eGFR) and slowing disease progression (chronicity score).[22][24]

### **Hidradenitis Suppurativa (HS)**

HS is a chronic, inflammatory skin disease where complement activation is thought to play a role.[26]

Table 4: Efficacy Results from the Phase II AURORA Trial (at 12 weeks)



| Endpoint <i>l</i> Population                               | Avacopan 30mg<br>BID     | Placebo | Result                                                            |
|------------------------------------------------------------|--------------------------|---------|-------------------------------------------------------------------|
| Primary: HiSCR in Overall Population                       | Numerical<br>Improvement | -       | Not statistically significant[27]                                 |
| Primary: HiSCR in<br>Hurley Stage III<br>(Severe) Patients | -                        | -       | Statistically significant higher response vs. placebo[26][27][28] |
| Safety: Treatment-<br>Emergent Adverse<br>Events (TEAEs)   | 48.5%                    | 55%     | Favorable safety profile[26][27]                                  |
| Safety: Serious<br>TEAEs                                   | 1.5%                     | 2.3%    | Fewer serious<br>events[26][27]                                   |

HiSCR (Hidradenitis Suppurativa Clinical Response) is defined as a ≥50% reduction in inflammatory lesion count with no increase in abscesses or draining fistulas.[28][29]

Experimental Protocol (AURORA): A randomized, double-blind, placebo-controlled Phase II trial in 398 patients with moderate-to-severe HS.[26][27] Patients were randomized to avacopan (10 mg or 30 mg twice daily) or placebo for 12 weeks.[29] While the primary endpoint was not met in the overall population, a pre-specified analysis of patients with severe (Hurley Stage III) disease showed a statistically significant benefit with the 30 mg dose.[26][27]

#### **IgA Nephropathy (IgAN)**

IgAN is the most common glomerulonephritis worldwide, where complement is an effector pathway in kidney injury.[30]

Table 5: Efficacy Results from an Open-Label Pilot Study (n=7)



| Endpoint                                 | Result at Week 12                            |  |
|------------------------------------------|----------------------------------------------|--|
| Change in UPCR Slope                     | Numerical improvement in 6 of 7 patients[30] |  |
| ~50% UPCR Improvement                    | Achieved in 3 of 7 patients[30][31][32]      |  |
| Change in Urinary MCP-1:Creatinine Ratio | ~30% numerical decrease by week 8[30]        |  |

UPCR: Urinary Protein-to-Creatinine Ratio. MCP-1: Monocyte Chemoattractant Protein-1, a marker of renal inflammation.

Experimental Protocol (Pilot Study): An open-label trial enrolled patients with biopsy-proven IgAN and persistent proteinuria (>1 g/g creatinine) despite maximal RAAS blockade.[31][32]
 After an 8-week run-in period, 7 patients received avacopan 30 mg twice daily for 12 weeks.
 [31][33] The primary endpoint was the change in the slope of the UPCR. The study showed a signal of efficacy, suggesting a potential benefit that warrants further investigation in larger trials.[31][32]

### **Key Methodologies for Complement Investigation**

Assessing the impact of a C5aR1 antagonist requires specific assays to measure complement activation and its downstream effects.

#### **Measurement of C5a Levels**

Quantifying C5a in plasma or serum is a direct way to assess complement activation.

- Enzyme-Linked Immunosorbent Assay (ELISA): A common method using specific antibodies to capture and detect C5a. Commercial kits are available for this purpose.[34]
- Radioimmunoassay (RIA): A sensitive technique that uses a radiolabeled C5a analog to compete with the C5a in a sample for binding to a limited amount of anti-C5a antibody. This method can be used to determine C5a levels in plasma.[35] The reference interval for C5a in plasma via RIA is typically around 4.7 9.5 ng/mL, with elevated levels indicating pathway activation.[35]

### **Cell-Based Functional Assays**



These assays measure the biological activity of C5a.

- Chemotaxis Assays: Measure the migration of neutrophils or other immune cells towards a
   C5a gradient. The inhibitory effect of avacopan on this migration can be quantified.
- Granulocyte Aggregometry: A sensitive technique where C5a-induced granulocyte aggregation is measured. This method can detect C5a and, by extension, complement activation.[36] The aggregation response is proportional to the concentration of activated plasma.[36]
- Receptor Occupancy Assays: Determine the extent to which avacopan binds to and blocks C5aR1 on target cells.

#### **Logical Relationship Visualization**





Click to download full resolution via product page

Logical progression of avacopan's clinical development pipeline.



#### **Conclusion and Future Directions**

The investigation of **avacopan** has established the C5a-C5aR1 axis as a viable therapeutic target in ANCA-associated vasculitis, offering a glucocorticoid-sparing treatment paradigm.[10] [37] The data from the ADVOCATE trial provides robust evidence of its efficacy and safety in this indication. Exploratory studies in C3G, HS, and IgAN suggest that the therapeutic utility of **avacopan** may extend to other diseases where complement-driven inflammation is a key pathogenic factor. While the primary endpoints were not met in C3G and the broad HS population, the positive signals in secondary endpoints and severe disease subsets, respectively, warrant further investigation to identify patient populations most likely to benefit. Future research will likely focus on refining the use of **avacopan** in these diseases, potentially through biomarker-guided patient selection and combination therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is the mechanism of Avacopan? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drughunter.com [drughunter.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ovid.com [ovid.com]
- 6. immunology.org [immunology.org]
- 7. The complement system: history, pathways, cascade and inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complement system Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Avacopan, a Novel Competitive C5a Receptor Antagonist, for Severe Antineutrophil Cytoplasmic Autoantibody-Associated Vasculitis PubMed [pubmed.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 11. The rise of complement in ANCA-associated vasculitis: from marginal player to target of modern therapy PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating Avacopan in the Treatment of ANCA-Associated Vasculitis: Design, Development and Positioning of Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 13. Avacopan for the treatment of ANCA-associated vasculitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of the Safety and Efficacy of Avacopan, a C5a Receptor Inhibitor, in Patients With Antineutrophil Cytoplasmic Antibody-Associated Vasculitis Treated Concomitantly With Rituximab or Cyclophosphamide/Azathioprine: Protocol for a Randomized, Double-Blind, Active-Controlled, Phase 3 Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. kireportscommunity.org [kireportscommunity.org]
- 16. newsroom.csl.com [newsroom.csl.com]
- 17. ard.bmj.com [ard.bmj.com]
- 18. Avacopan versus a Prednisone Taper in Patients with ANCA-Associated Vasculitis
   Without Kidney Involvement in a Phase 3 Trial ACR Meeting Abstracts [acrabstracts.org]
- 19. Efficacy and safety of avacopan in patients with ANCA-associated vasculitis receiving rituximab in a randomised trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficacy and safety of avacopan in patients with ANCA-associated vasculitis receiving rituximab in a randomised trial | Annals of the Rheumatic Diseases [ard.bmj.com]
- 21. Avacopan and Rituximab A Promising Combination for Patients With ANCA-Associated Vasculitis International Society of Nephrology [theisn.org]
- 22. Safety and Efficacy of Avacopan in Patients with Complement 3 Glomerulopathy: Randomized, Double-Blind Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. hra.nhs.uk [hra.nhs.uk]
- 24. newsroom.csl.com [newsroom.csl.com]
- 25. researchgate.net [researchgate.net]
- 26. ChemoCentryx Announces Positive Topline Results of Phase II [globenewswire.com]
- 27. | BioWorld [bioworld.com]
- 28. ChemoCentryx Announces Positive Topline Results of Phase II AURORA Clinical Trial of Avacopan in the Treatment of Hidradenitis Suppurativa (HS) BioSpace [biospace.com]
- 29. ClinicalTrials.gov [clinicaltrials.gov]







- 30. C5a receptor inhibitor avacopan in immunoglobulin A nephropathy—an open-label pilot study PMC [pmc.ncbi.nlm.nih.gov]
- 31. C5a receptor inhibitor avacopan in immunoglobulin A nephropathy-an open-label pilot study PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. academic.oup.com [academic.oup.com]
- 34. Frontiers | Complement C5a and Clinical Markers as Predictors of COVID-19 Disease Severity and Mortality in a Multi-Ethnic Population [frontiersin.org]
- 35. Advanced Diagnostic Laboratories | C5a Level by RIA [nationaljewish.org]
- 36. researchgate.net [researchgate.net]
- 37. ntk-institute.org [ntk-institute.org]
- To cite this document: BenchChem. [avacopan for complement-mediated diseases investigation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605695#avacopan-for-complement-mediated-diseases-investigation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com